molecular formula C12H17N3O5 B15256518 2-({[(Tert-butoxy)carbonyl](methyl)amino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-({[(Tert-butoxy)carbonyl](methyl)amino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B15256518
M. Wt: 283.28 g/mol
InChI Key: JDMQGPYYCHDOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a complex organic compound that features a pyrimidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multiple steps, including the protection of amine groups with the Boc group and the formation of the pyrimidine ring. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The pyrimidine ring is often synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amine group, which can then participate in further biochemical reactions. The pyrimidine ring structure allows for interactions with nucleic acids and proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({(Tert-butoxy)carbonylamino}methyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H17N3O5/c1-12(2,3)20-11(19)15(4)6-8-13-5-7(10(17)18)9(16)14-8/h5H,6H2,1-4H3,(H,17,18)(H,13,14,16)

InChI Key

JDMQGPYYCHDOCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC=C(C(=O)N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.